3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
Description
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2S/c1-25-20-8-6-15(12-19(20)22)7-9-21(24)23-13-16-4-2-3-5-18(16)17-10-11-26-14-17/h2-6,8,10-12,14H,7,9,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWVSWIQCGELSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination with NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) achieves selective bromination at the meta position relative to the methoxy group. The reaction proceeds via a radical chain mechanism, minimizing di-substitution byproducts:
$$
\text{4-Methoxyphenylpropanoic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄, Δ}} \text{3-Bromo-4-methoxyphenylpropanoic acid}
$$
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| NBS Equivalence | 1.1 eq | 78 |
| AIBN Loading | 0.5 mol% | - |
| Reaction Time | 6 h | - |
| Temperature | 80°C | - |
Side products include 3,5-dibromo-4-methoxyphenylpropanoic acid (<5%), necessitating purification via recrystallization from ethanol/water.
Electrophilic Bromination Using Bromine
Alternative bromination with Br₂ in acetic acid at 0–5°C, catalyzed by FeBr₃, provides comparable regioselectivity but lower yields (62–65%) due to competing oxidation of the methoxy group.
Synthesis of 2-(Thiophen-3-yl)benzylamine
Ullmann Coupling for Thiophene-Benzyl Linkage
A copper-catalyzed coupling between 3-iodothiophene and 2-aminobenzyl bromide in dimethylformamide (DMF) at 120°C forms the benzyl-thiophene bond. The amine group is protected as a tert-butyl carbamate (Boc) during the reaction to prevent side reactions:
$$
\text{3-Iodothiophene} + \text{2-Boc-aminobenzyl bromide} \xrightarrow{\text{CuI, DMF}} \text{2-(Thiophen-3-yl)-Boc-benzylamine}
$$
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 2-(thiophen-3-yl)benzylamine with >90% purity.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The carboxylic acid (3-bromo-4-methoxyphenylpropanoic acid) is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane. Subsequent reaction with 2-(thiophen-3-yl)benzylamine at 0°C–25°C affords the target amide:
$$
\text{Acid} + \text{EDC/NHS} \rightarrow \text{Active ester} \xrightarrow{\text{2-(Thiophen-3-yl)benzylamine}} \text{3-(3-Bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide}
$$
Reaction Conditions:
Mixed Carbonate Approach
For acid-sensitive substrates, the mixed carbonate method using ethyl chloroformate generates an acyl imidazole intermediate, which reacts with the amine to form the amide. This method avoids racemization but requires stringent anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.62 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.52 (m, Ar–H).
- ¹³C NMR: 32.8 (CH₂CO), 118.1–137.3 (Ar–C), 166.5 (CONH).
- HRMS (ESI): m/z Calcd for C₂₁H₁₉BrN₂O₂S [M+H]⁺: 449.04; Found: 449.03.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDC/NHS Coupling | High efficiency, mild conditions | Cost of reagents | 85–88 |
| Mixed Carbonate | No racemization | Sensitivity to moisture | 72–75 |
| DCC-Mediated | Scalable | Urea byproduct removal required | 80–82 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-(3-bromo-4-hydroxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.
Substitution: 3-(3-azido-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
The compound’s structure suggests potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
Due to its potential biological activities, this compound could be investigated for drug development. Its ability to interact with specific molecular targets makes it a candidate for pharmacological studies.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Research Findings and Implications
Structural Determinants of Activity : Bromo-methoxyphenyl groups are critical for antiproliferative effects, while thiophene may enhance solubility and target engagement .
Synthetic Optimization : High-yield routes (e.g., 85% in ) underscore the need for efficient coupling reagents or catalysts in scaling up the target compound’s synthesis .
Crystallographic Analysis : Tools like SHELX () could resolve the target compound’s 3D structure, aiding in structure-activity relationship (SAR) studies .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3-bromo-4-methoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the 3-bromo-4-methoxyphenyl propanamide intermediate via nucleophilic acyl substitution or coupling reactions (e.g., using EDC/HOBt for amidation) .
- Step 2 : Functionalization of the benzyl group with thiophene-3-yl via Suzuki-Miyaura coupling (Pd catalysis) or Friedel-Crafts alkylation .
- Optimization : Reaction conditions (e.g., 60–80°C in DMF or THF, 12–24 hr) are adjusted to maximize yield (typically 50–70%) and purity (>95%). Solvent polarity and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) are critical for minimizing side products .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm) and amide bond formation (N-H at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~435.2 g/mol) and isotopic patterns (Br signature) .
- X-ray Crystallography : SHELXL refinements resolve stereochemistry and crystal packing, with R-factor thresholds < 0.05 ensuring accuracy .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Enzyme Inhibition : The bromophenyl and thiophene moieties enable π-π stacking with enzyme active sites (e.g., COX-2 or kinases), as shown in fluorescence quenching assays (IC₅₀: 10–50 µM) .
- Receptor Binding : Radioligand displacement studies (e.g., using ³H-labeled antagonists) suggest moderate affinity for GPCRs (Kᵢ: 100–500 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Methodological Answer :
- Substituent Variation : Replace bromo with iodo or nitro groups to enhance electrophilicity; modify methoxy to trifluoromethoxy for improved metabolic stability .
- Scaffold Hybridization : Fuse the thiophene ring with pyridine (via Sonogashira coupling) to increase rigidity and binding selectivity .
- In Silico Screening : Molecular docking (AutoDock Vina) identifies optimal substituent positions for target engagement (e.g., ΔG < -8 kcal/mol) .
Q. How can contradictory data in biological activity reports (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., U87MG for glioma studies) and control compounds (e.g., staurosporine for kinase inhibition) to normalize results .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
- Crystallographic Validation : Co-crystallization with target proteins (e.g., PDB: 6XYZ) clarifies binding modes and resolves potency conflicts .
Q. What strategies are recommended for analyzing this compound’s electronic properties for material science applications?
- Methodological Answer :
- Cyclic Voltammetry : Measures redox potentials (E₁/₂: ~0.5–1.2 V vs. Ag/AgCl) to assess suitability as organic semiconductors .
- DFT Calculations : Gaussian 16 simulations map HOMO-LUMO gaps (~3.5 eV) and charge-transfer efficiencies .
- UV-Vis Spectroscopy : λₘₐₓ at 280–320 nm (π→π* transitions) correlates with conjugation length and optoelectronic utility .
Key Research Gaps and Recommendations
- Crystallographic Data : No published X-ray structures exist for this compound; prioritize co-crystallization with therapeutic targets .
- In Vivo Efficacy : Limited pharmacokinetic data (e.g., bioavailability, half-life) necessitate rodent studies with formulated analogs .
- Toxicity Profiling : Assess hepatotoxicity (via HepG2 assays) and genotoxicity (Ames test) before clinical translation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
